Cas no 2034271-72-0 (N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide)
![N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034271-72-0x500.png)
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
-
- Inchi: 1S/C17H17ClN2O3/c18-13-5-3-12(4-6-13)10-20-16(21)15-2-1-8-19-17(15)23-14-7-9-22-11-14/h1-6,8,14H,7,9-11H2,(H,20,21)
- InChI Key: WRWRXARYCXLMLR-UHFFFAOYSA-N
- SMILES: C1(OC2CCOC2)=NC=CC=C1C(NCC1=CC=C(Cl)C=C1)=O
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-0629-75mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 75mg |
$312.0 | 2023-07-05 | |
Life Chemicals | F6475-0629-50mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 50mg |
$240.0 | 2023-07-05 | |
Life Chemicals | F6475-0629-15mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 15mg |
$133.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-20mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-3mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 3mg |
$94.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-20μmol |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 20μl |
$118.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-4mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 4mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6475-0629-30mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 30mg |
$178.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-5μmol |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 5μl |
$94.5 | 2023-07-05 | |
Life Chemicals | F6475-0629-1mg |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
2034271-72-0 | 90%+ | 1mg |
$81.0 | 2023-07-05 |
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Related Literature
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Professional Introduction to N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034271-72-0)
N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide, a compound with the CAS number 2034271-72-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest, particularly in the development of novel drug candidates.
The molecular structure of N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide features a pyridine core, which is a common scaffold in many bioactive molecules. The presence of an amide functional group and an oxolane ring further enhances its pharmacological profile. The 4-chlorophenyl moiety introduces a lipophilic region, which is often crucial for membrane permeability and binding affinity to biological targets. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide has been studied for its potential role in modulating enzymes and receptors involved in inflammatory and metabolic diseases. Preliminary studies indicate that this compound may interfere with key signaling pathways by binding to specific protein targets, thereby exerting therapeutic effects.
One of the most compelling aspects of this compound is its ability to interact with biological systems in a highly selective manner. The precise arrangement of atoms in its structure allows it to fit into the active sites of enzymes with high affinity. This selectivity is critical for minimizing side effects and improving overall efficacy. Researchers have utilized computational methods, such as molecular docking simulations, to predict how N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide might interact with various biological targets, providing valuable insights into its potential mechanisms of action.
The oxolane ring in the molecule is particularly noteworthy, as it introduces a rigid structure that can stabilize the conformation of the compound upon binding to its target. This rigidity can enhance binding affinity and reduce the likelihood of off-target effects. Additionally, the amide group can participate in hydrogen bonding interactions, further contributing to the stability and specificity of the compound's binding interactions.
Recent advancements in synthetic chemistry have enabled the efficient preparation of N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide, allowing researchers to conduct more extensive pharmacological studies. These synthetic methods have been optimized to produce high-purity samples, which are essential for rigorous biological testing. The ability to synthesize this compound on a scalable basis opens up possibilities for its use in preclinical and clinical trials.
The potential applications of N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research purposes, such as developing new methodologies for drug discovery and understanding complex biological processes. The compound's ability to modulate specific signaling pathways could provide insights into disease mechanisms and help identify new therapeutic targets.
In conclusion, N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034271-72-0) is a promising compound with significant potential in the field of medicinal chemistry. Its complex structure, unique functional groups, and selective binding properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.
2034271-72-0 (N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide) Related Products
- 2138311-41-6(1-[4-hydroxy-1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one)
- 2227681-37-8((3S)-5-amino-1-(furan-2-yl)-2-methylpent-1-en-3-ol)
- 1533973-82-8(2,3,4-Trifluoro-5-methylbenzonitrile)
- 1016790-65-0(Acetamide, N-[3-(acetylamino)phenyl]-2-(methylamino)-)
- 1172943-36-0((7-fluoroquinolin-4-yl)hydrazine;hydrochloride)
- 2028500-29-8(3-(3-fluoro-5-methoxyphenyl)pentan-3-ol)
- 450342-59-3((2Z)-3-(furan-2-yl)-N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylprop-2-enamide)
- 2091404-72-5(2H-Pyrazolo[3,4-b]pyridine-2-acetic acid, 5-bromo-)
- 899966-94-0(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3,3-dimethylbutanamide)
- 20348-51-0(cis-2-Decene)




